Ketoprofen sodium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ketoprofen has been explored through various methods, reflecting on the innovative approaches to creating this compound efficiently. One method involves a three-step reaction starting from 3-cyanomethylbenzoic acid, involving Friedel-Crafts acylation, α-monomethylation, and hydrolysis, yielding ketoprofen with high purity and yield, suitable for industrial production (Li Xiang, 2008). Another approach exemplifies asymmetric synthesis techniques to produce (S)-ketoprofen, highlighting the importance of enantioselective processes in drug synthesis (A. Allen & D. MacMillan, 2011). Furthermore, the preparation of ketoprofen sodium involves dissolving ketoprofen in ethanolic NaOH, followed by evaporation and controlled precipitation, showcasing a simple yet effective method for obtaining the sodium salt form (G. Hildebrand & C. Müller-Goymann, 1997).

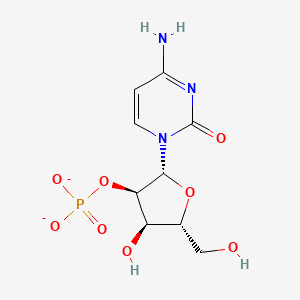

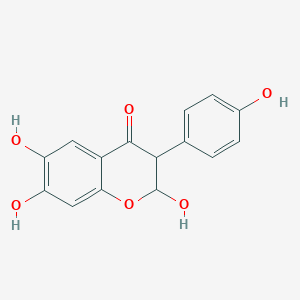

Molecular Structure Analysis

The molecular structure of this compound is critical to its chemical behavior and interactions. While the specific molecular structure analysis of this compound is not extensively documented in the literature, the structure of ketoprofen itself has been well-studied. Ketoprofen consists of a benzoyl benzene ring and a propionic acid chain, with the sodium salt form enhancing its solubility and potentially its bioavailability. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, have been utilized to characterize the structures of related ketoprofen derivatives and could be applied similarly to this compound for detailed structural insights.

Chemical Reactions and Properties

Ketoprofen undergoes various chemical reactions pertinent to its pharmaceutical applications. Its amide derivatives, for instance, demonstrate the versatility of ketoprofen in forming prodrugs or modifying its chemical properties (M. Zovko et al., 2003). The synthesis of ketoprofen precursors through electrochemical methods also illustrates the compound's involvement in innovative synthetic pathways (C. Biran et al., 2010).

Physical Properties Analysis

The physical properties of this compound, particularly its solubility and stability, are crucial for its formulation as a pharmaceutical agent. This compound is more soluble in water compared to its acid counterpart, which facilitates its use in various dosage forms. The stability of this compound, as indicated by a four-year stability study, supports its viability as an alternative form of ketoprofen for drug formulations (G. Hildebrand & C. Müller-Goymann, 1997).

Chemical Properties Analysis

The chemical behavior of this compound, including its reactivity and interaction with other substances, is integral to understanding its mechanisms of action and compatibility with other pharmaceutical ingredients. While detailed chemical property analyses specific to this compound are limited, studies on ketoprofen and its derivatives offer insights into the compound's chemical nature and potential reactions. For example, the synthesis and characterization of ketoprofenamides provide information on the amide formation and the potential for creating prodrugs or enhancing the chemical properties of ketoprofen (M. Zovko et al., 2003).

Applications De Recherche Scientifique

Ketoprofen sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with other chemicals.

Biology: Research on this compound includes its effects on cellular processes and its role in inflammation and pain pathways.

Mécanisme D'action

Ketoprofen sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin production, this compound effectively alleviates inflammation and pain .

Safety and Hazards

Ketoprofen can increase the risk of fatal heart attack or stroke . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects include shortness of breath, swelling or rapid weight gain, nausea, diarrhea, flu-like symptoms, skin rash, signs of stomach bleeding, liver problems, kidney problems, and low red blood cells (anemia) .

Analyse Biochimique

Biochemical Properties

Ketoprofen sodium plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . This compound interacts with both COX-1 and COX-2 enzymes, leading to decreased levels of prostaglandins. Additionally, it has been shown to interact with other biomolecules such as leukotrienes and bradykinin, further contributing to its anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the COX-2 enzyme, leading to reduced production of pro-inflammatory prostaglandins . This inhibition affects cell signaling pathways involved in inflammation and pain. Moreover, this compound has been shown to impact gene expression by downregulating the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COX enzymes. By binding to the active site of COX-1 and COX-2, this compound inhibits the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever. Additionally, this compound undergoes metabolism in the liver, where it is conjugated with glucuronic acid and excreted via the kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects over extended periods. Prolonged use may lead to potential side effects such as gastrointestinal disturbances and cardiovascular risks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may lead to gastrointestinal toxicity, renal impairment, and hepatotoxicity . Animal studies have also shown that the anti-inflammatory effects of this compound are dose-dependent, with higher doses providing greater relief .

Metabolic Pathways

This compound is primarily metabolized in the liver through glucuronidation, where it is conjugated with glucuronic acid to form ketoprofen glucuronide . This metabolite is then excreted via the kidneys. The metabolic pathways of this compound involve enzymes such as UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes . These pathways play a crucial role in the elimination of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to different tissues via the bloodstream . This compound interacts with transporters such as monocarboxylate transporters (MCTs) and organic anion transporters (OATs), facilitating its uptake and distribution . Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cellular membranes. It is distributed to various organelles, including the endoplasmic reticulum and mitochondria . The localization of this compound within these compartments influences its activity and function. For example, its presence in the endoplasmic reticulum allows it to interact with COX enzymes and inhibit prostaglandin synthesis . Additionally, this compound’s localization in mitochondria may impact cellular energy metabolism and oxidative stress responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of ketoprofen sodium involves a two-step process. Initially, ketoprofen is dissolved in ethanolic sodium hydroxide (NaOH). The solvent is then evaporated, resulting in an amorphous solid. This solid is subsequently crystallized by controlled precipitation from 96% ethanol .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving ketoprofen in a buffer solution containing sodium ions. This method ensures the formation of the sodium salt in situ, which is then used in various pharmaceutical formulations .

Analyse Des Réactions Chimiques

Types of Reactions

Ketoprofen sodium undergoes several types of chemical reactions, including:

Oxidation: Ketoprofen can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ketone group in ketoprofen.

Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ketoprofen, which can have different pharmacological properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

Naproxen: A related NSAID with a longer half-life and similar therapeutic uses.

Diclofenac: Known for its potent anti-inflammatory effects but with a different chemical structure.

Uniqueness

Ketoprofen sodium is unique due to its enhanced solubility and bioavailability compared to ketoprofen. This makes it more effective in certain pharmaceutical formulations, particularly for injectable and topical applications .

Propriétés

IUPAC Name |

sodium;2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDLBHLMVYMCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973028 | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57495-14-4 | |

| Record name | Ketoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(3-benzoylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Ketoprofen sodium over Ketoprofen acid in pharmaceutical formulations?

A1: this compound exhibits superior solubility in water compared to Ketoprofen acid, making it a desirable alternative for formulating various dosage forms. [] This enhanced solubility can potentially lead to faster dissolution rates and improved bioavailability of the drug. [] Additionally, research indicates that this compound remains stable for extended periods, both in solid form and aqueous solutions, making it suitable for long-term storage and formulation development. []

Q2: How does the formulation of Ketoprofen impact its delivery and permeation through biological membranes?

A2: Research shows that formulating this compound in Orodispersible Films (ODFs) using sodium hydroxide as a solvent results in faster disintegration and dissolution compared to formulations using organic solvents or suspensions. [] This difference stems from this compound's high solubility. Interestingly, despite the faster dissolution, this compound exhibited slower permeation through the biological membrane compared to Ketoprofen in its acidic form. [] This finding highlights that rapid disintegration and dissolution do not necessarily translate to faster permeation, and the lipophilicity of the drug form plays a crucial role.

Q3: Can this compound be utilized in developing innovative drug delivery systems with imaging capabilities?

A3: Researchers have successfully synthesized a luminescent mesoporous silica nanohybrid utilizing a this compound-derived terbium complex. [] This nanohybrid, with this compound as a key component, demonstrated low cytotoxicity and characteristic terbium (III) emission detectable via two-photon excitation. [] This development opens exciting avenues for creating targeted drug delivery systems with inherent bioimaging capabilities, potentially allowing for real-time monitoring of drug release and distribution in biological systems.

Q4: Are there alternative crystalline forms of this compound, and do they differ in their properties?

A5: Research indicates the existence of a novel crystalline form of this compound, distinct from previously reported structures. [] While specific data on this new form is limited in the provided abstracts, variations in crystalline structure can significantly impact key pharmaceutical properties such as solubility, stability, and dissolution rate. Further investigation into this new form is crucial to explore its potential advantages for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

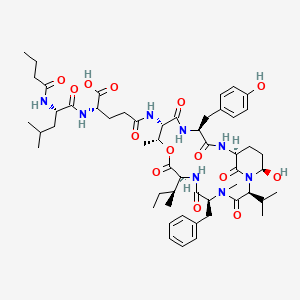

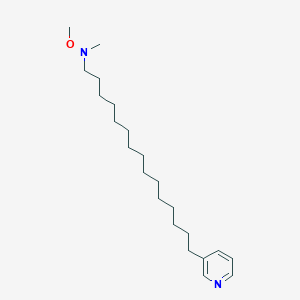

![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)

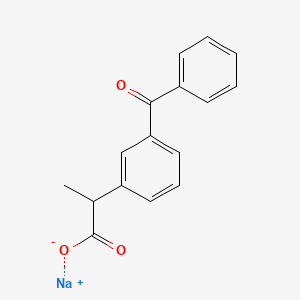

![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)

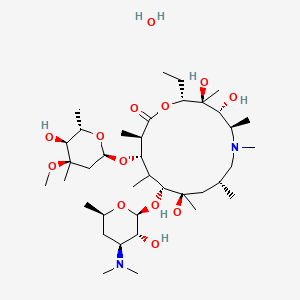

![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)